N-Acetyl-D-mannosamine hydrate is classified as an amino sugar and is the acetylated derivative of D-mannosamine. Its chemical formula is , with a molecular weight of approximately 239.2 g/mol . The compound is primarily sourced from the enzymatic or chemical conversion of D-mannose or N-acetylglucosamine, often involving processes that ensure high purity and yield .
On an industrial scale, companies such as New Zealand Pharmaceuticals Ltd. produce N-Acetyl-D-mannosamine hydrate through optimized synthetic pathways that allow for large-scale production while maintaining purity and efficacy.
N-Acetyl-D-mannosamine hydrate features a hexose backbone with an amine group and an acetyl functional group. The structure can be represented as follows:
N-Acetyl-D-mannosamine can undergo various chemical reactions:
N-Acetyl-D-mannosamine plays a pivotal role in the biosynthesis of N-acetylneuraminic acid (sialic acid), which is essential for glycoprotein and glycolipid synthesis. The mechanism involves:
N-Acetyl-D-mannosamine hydrate has diverse applications across multiple fields:
N-Acetyl-D-mannosamine (ManNAc) hydrate is biosynthesized primarily through the enzymatic epimerization of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a key nucleotide sugar derived from glucose metabolism. This reaction is catalyzed by the epimerase domain of the bifunctional enzyme UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE) [2] [5]. The epimerase (EC 5.1.3.14) facilitates the inversion of the C2 hydroxyl group configuration in UDP-GlcNAc, converting the glucosamine (Glc) configuration to a mannosamine (Man) configuration. This results in the formation of ManNAc and the concomitant release of uridine diphosphate (UDP) [1] [9]. The reaction is reversible but driven forward by the hydrolysis of UDP:
$$\text{UDP-GlcNAc} \xrightleftharpoons{\text{GNE epimerase}} \text{ManNAc} + \text{UDP}$$
Structurally, the GNE epimerase domain contains specific amino acid residues critical for substrate binding and catalysis, including R19, D21, R113, E134, and R306 (human GNE isoform numbering) [5]. Mutations in these residues disrupt enzymatic efficiency, underscoring their role in the precise spatial orientation required for epimerization. The enzyme operates optimally at neutral pH and requires no cofactors for this specific reaction, though its activity is tightly regulated by downstream metabolites (discussed in Section 1.3) [2] [5].
Table 1: Key Enzymes in ManNAc and Sialic Acid Biosynthesis
| Enzyme | Gene | Function | Catalytic Residues/Features |
|---|---|---|---|
| GNE Epimerase Domain | GNE | Converts UDP-GlcNAc to ManNAc | R19, D21, R113, E134, R306 (human) [5] |
| GNE Kinase Domain | GNE | Phosphorylates ManNAc to ManNAc-6-P | D413, R477, E566, C586 (human) [5] |
| Neu5Ac-9-P Synthase | NANS | Condenses ManNAc-6-P with PEP to form Neu5Ac-9-P | Not specified in results |
| CMP-Neu5Ac Synthetase | CMAS | Activates Neu5Ac to CMP-Neu5Ac in the nucleus | Nuclear localization [2] |
| Non-hydrolyzing Epimerase | wecB | Converts UDP-GlcNAc to UDP-ManNAc (bacterial systems) [9] | Retains UDP moiety; no hydrolysis step |
ManNAc hydrate serves as the essential metabolic precursor for the de novo biosynthesis of sialic acids, predominantly N-acetylneuraminic acid (Neu5Ac). Following its synthesis, ManNAc is phosphorylated at the C6 position by the kinase domain of GNE (EC 2.7.1.60) to yield ManNAc-6-phosphate (ManNAc-6-P). This ATP-dependent reaction occurs in the cytosol and is highly specific for ManNAc, though N-acetylglucosamine kinase (NAGK) can weakly phosphorylate ManNAc as an alternative minor pathway [2] [4]:
$$\text{ManNAc} + \text{ATP} \xrightarrow{\text{GNE kinase}} \text{ManNAc-6-P} + \text{ADP}$$
ManNAc-6-P then serves as a substrate for Neu5Ac-9-phosphate synthase, which catalyzes its aldol condensation with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P). Subsequent dephosphorylation yields free Neu5Ac [2] [4]. The final activation step involves CMP-Neu5Ac synthetase, which converts Neu5Ac into its cytidine monophosphate-activated form (CMP-Neu5Ac) within the nucleus. This activated sugar nucleotide is transported into the Golgi apparatus via a specific CMP-sialic acid transporter [2] [3].
Within the Golgi, CMP-Neu5Ac functions as the universal donor substrate for sialyltransferases, which catalyze the attachment of sialic acid residues to terminal positions of glycoproteins and glycolipids. This process, termed sialylation, is critical for:
The biosynthesis of ManNAc and sialic acids is under stringent feedback regulation to maintain metabolic homeostasis. The primary regulatory mechanism involves allosteric inhibition of the GNE epimerase domain by cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), the end-product of the pathway [2] [5]. CMP-Neu5Ac binds to a specific allosteric site (amino acids 255–303 in human GNE) distinct from the epimerase active site, inducing conformational changes that suppress enzymatic activity. This inhibition ensures that sialic acid production is curtailed when cellular pools are replete [2] [5] [9].
Additional regulatory layers include:
Table 2: Regulatory Factors Influencing GNE Activity and ManNAc Biosynthesis
| Regulatory Factor | Target | Effect on GNE/Pathway | Biological Consequence |
|---|---|---|---|
| CMP-Neu5Ac | Epimerase allosteric site | Strong inhibition of UDP-GlcNAc → ManNAc conversion [2] | Prevents overproduction of sialic acids |
| Glycation (MGO/GO) | Kinase domain residues | Selective kinase inhibition (↓87% activity) [5] | Contributes to age-related hyposialylation |
| UDP-GlcNAc availability | Epimerase active site | Substrate-level activation | Links sialylation to nutrient/energy status via HBP |
| Alternative epimerases | Bacterial pathways | UDP-GlcNAc → UDP-ManNAc (non-hydrolytic) [9] | Enables bacterial CPS synthesis (e.g., C. jejuni HS:11) |
The non-hydrolyzing UDP-GlcNAc 2-epimerase found in bacteria (e.g., Campylobacter jejuni HS:11) contrasts with the mammalian GNE system. This enzyme generates UDP-ManNAc without hydrolysis, enabling its direct use in capsular polysaccharide synthesis [9]. This divergence highlights evolutionary adaptations in ManNAc metabolism across species.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5